1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol
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Overview
Description
1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is an organic compound with the molecular formula C18H16N2O3. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a 2,4-dimethoxyphenyl group to a naphthol moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthalenol
- 2-Naphthalenol, 1-[2-(2,4-dimethoxyphenyl)diazenyl]
Comparison: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is unique due to its specific substitution pattern on the phenyl ring and the naphthol moiety. This structure imparts distinct chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications compared to its analogs.
Properties
CAS No. |
62293-32-7 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-8-9-15(17(11-13)23-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21/h3-11,21H,1-2H3 |
InChI Key |
YTDJHHZYTXVRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)OC |
Origin of Product |
United States |
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